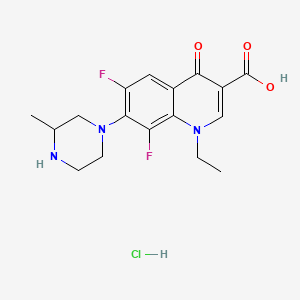

Levofloxacin lactate

Overview

Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .

Synthesis Analysis

Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .Molecular Structure Analysis

Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis

The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .Physical And Chemical Properties Analysis

Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .Scientific Research Applications

Antibacterial Activity

Levofloxacin, an optical S-(-) isomer of ofloxacin and a fluoroquinolone antibacterial agent, exhibits potent antibacterial activity. It is particularly effective against aerobic Gram-positive and Gram-negative organisms and has moderate activity against anaerobes. This broad-spectrum activity makes it a candidate for treating various infections, including those in the respiratory tract, genitourinary system, skin, and soft tissues (Davis & Bryson, 1994).

Pharmacodynamics and Tissue Penetration

The pharmacodynamic properties of levofloxacin involve its interaction with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, repair, and recombination. This interaction inhibits bacterial growth and leads to cell death. The drug's penetration into body tissues and fluids is rapid and widespread after oral administration, which is beneficial for treating infections in various body sites (Fish & Chow, 1997).

CNS Effects

Levofloxacin has been studied for its effects on the central nervous system (CNS). Research indicates that it can exert anxiety-like effects in animal models. However, its impact on depression-like behavior and locomotor activity appears to be negligible. Understanding these CNS-related side effects is crucial for its safe use in clinical settings (Erden et al., 2001).

Application in Vaginal Infections

Compound levofloxacin lactate vaginal suppositories have been researched for their effectiveness against vaginal inflammations caused by pathogens like Monilia albicans and Trichomonas miracidium. This application demonstrates levofloxacin's versatility in treating localized infections (Bao Cui-ping, 2005).

Toxicological Studies

Toxicological studies on levofloxacin have revealed its potential adverse effects on the liver, kidneys, and testes in animal models. Such studies are vital for understanding the safety profile of the drug and guiding its clinical use (Ara et al., 2020).

Mechanism of Action

Target of Action

Levofloxacin lactate primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria .

Pharmacokinetics

This compound is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Its pharmacokinetics are similar during multiple-dose regimens to those following single doses . The clearance of levofloxacin is significantly affected by age and estimated creatinine clearance .

Result of Action

The result of this compound’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of solvents. For example, the solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converts into an anhydrous α form during subsequent heating .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Levofloxacin lactate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and cell death . The compound interacts with various biomolecules, including bacterial proteins and enzymes, to exert its antibacterial effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA replication and transcription processes. This disruption leads to the inhibition of cell division and ultimately bacterial cell death . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells, further contributing to its antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound prevents the supercoiling and resealing of bacterial DNA, leading to DNA strand breakage and the halting of DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death . The compound’s ability to inhibit these enzymes is crucial for its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although resistance may develop in some bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including tendon damage, seizures, and peripheral nerve damage . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver and kidneys. The compound is metabolized to a small extent, with the majority being excreted unchanged in the urine . Enzymes such as cytochrome P450 play a minor role in its metabolism, while renal excretion is the primary route of elimination . This metabolic profile ensures that this compound maintains its antibacterial activity while minimizing potential drug interactions.

Transport and Distribution

This compound is widely distributed within the body, with high concentrations observed in tissues such as the lungs, skin, and urinary tract . The compound is transported across cell membranes via passive diffusion and active transport mechanisms involving various transporters and binding proteins . This distribution pattern allows this compound to effectively target bacterial infections in different tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . The compound’s ability to penetrate bacterial cells and localize within the cytoplasm is crucial for its antibacterial activity. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments .

properties

IUPAC Name |

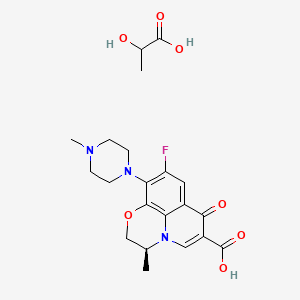

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDRRTIAGBDDKP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648769 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294662-18-3 | |

| Record name | Levofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)